molecular formula C23H23N3O B3860869 (1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol

(1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol

Cat. No.: B3860869
M. Wt: 357.4 g/mol
InChI Key: PZWALAVCMRFXJP-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol is a benzimidazole derivative characterized by a benzyl group at the 1-position of the benzodiazole ring and a [4-(dimethylamino)phenyl]methanol substituent at the 2-position. This compound shares structural motifs with bioactive and materials-oriented molecules, as benzimidazole derivatives are widely explored for their pharmaceutical, optoelectronic, and catalytic properties .

The dimethylamino group enhances electron-donating capacity and solubility in polar solvents, while the benzyl group may influence steric hindrance and lipophilicity.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)22(27)23-24-20-10-6-7-11-21(20)26(23)16-17-8-4-3-5-9-17/h3-15,22,27H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWALAVCMRFXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of Dimethylaminophenyl Group: The final step involves the reaction of the benzylated benzimidazole with 4-(dimethylamino)benzaldehyde in the presence of a reducing agent like sodium borohydride to form the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the benzyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, (1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol is studied for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

Industry

In the industry, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, affecting their function. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related benzimidazole derivatives (Table 1):

Compound Name Key Substituents Structural Highlights References
(1-Benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol Benzyl, 4-(dimethylamino)phenylmethanol Electron-rich dimethylamino group; methanol enables hydrogen bonding.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl Electron-withdrawing fluorine enhances stability and π-π stacking.
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 3,4-Dichlorobenzyl, 2-amine Chlorine atoms increase lipophilicity; amine group allows further functionalization.
(4-(6-Nitro-1H-benzo[d]imidazol-2-yl)phenyl)methanol Nitro group, hydroxymethyl Nitro group confers redox activity; hydroxymethyl aids solubility.
1-Benzyl-3-[(dimethylamino)methylene]-4-phenyl-1H-1,4-benzodiazepin-2(3H)-one Benzyl, dimethylamino, benzodiazepine core Extended conjugation via benzodiazepine core; dimethylamino enhances electron density.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing substituents (e.g., fluorine in , nitro in ), which alter electronic properties and reactivity.
  • Solubility: Hydroxymethyl and dimethylamino groups improve aqueous solubility compared to halogenated derivatives (e.g., ).

Comparison of Yields and Conditions :

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: 92% yield using sodium metabisulfite in ethanol/water .
  • 4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine : 10% yield after column chromatography , highlighting challenges in sterically hindered systems.
Physicochemical Properties
  • Solubility: The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas halogenated derivatives (e.g., ) are more lipophilic.
  • Stability : Benzimidazoles with electron-withdrawing groups (e.g., nitro ) may exhibit lower thermal stability due to redox sensitivity.
  • Crystallography: SHELXL () is widely used for refining such structures. For example, the title compound in forms hydrogen-bonded layers, a feature likely shared by the target compound due to its methanol group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
(1-benzyl-1H-1,3-benzodiazol-2-yl)[4-(dimethylamino)phenyl]methanol

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